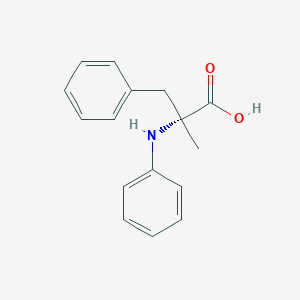
(R)-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group and a phenylamino group attached to the propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of a phenyl-substituted ketone with an amine under acidic conditions to form the corresponding imine. This imine is then reduced using a chiral reducing agent to yield the desired amino acid.
Industrial Production Methods
Industrial production of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylalanine: An amino acid with a similar phenyl group but lacking the phenylamino group.
Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.
Phenylglycine: Contains a phenyl group and an amino group attached to the same carbon atom.
Uniqueness
®-2-Methyl-3-phenyl-2-(phenylamino)propanoic acid is unique due to the presence of both a phenyl group and a phenylamino group, which confer distinct chemical and biological properties
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(2R)-2-anilino-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO2/c1-16(15(18)19,12-13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11,17H,12H2,1H3,(H,18,19)/t16-/m1/s1 |
InChI 键 |
VBVCZGRHALDGRS-MRXNPFEDSA-N |
手性 SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
规范 SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


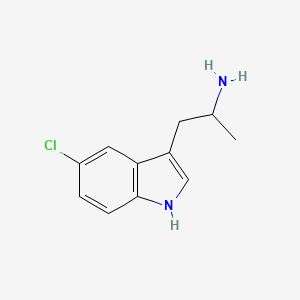
![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
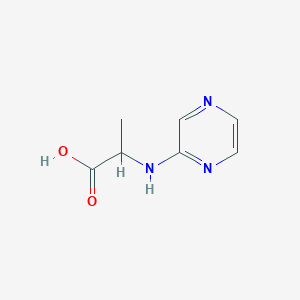
![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
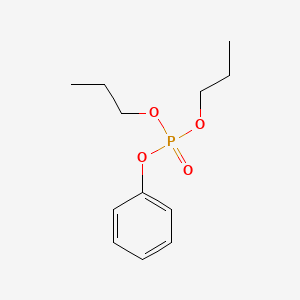
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
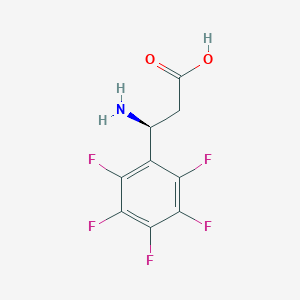
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)
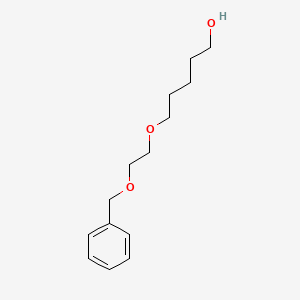
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)
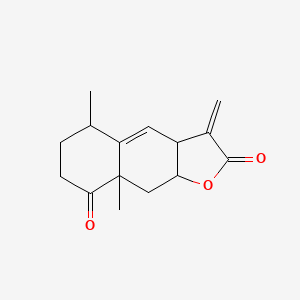
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
